2-Chloro-4-(difluoromethyl)-3-methylpyridine
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Overview
Description
2-Chloro-4-(difluoromethyl)-3-methylpyridine is a chemical compound with the molecular formula C7H6ClF2N It is a derivative of pyridine, characterized by the presence of chlorine, difluoromethyl, and methyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, phase-transfer catalysis and other advanced techniques may be employed to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(difluoromethyl)-3-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The difluoromethyl group can be reduced to form methyl derivatives
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst
Major Products
Substitution: Formation of 2-amino-4-(difluoromethyl)-3-methylpyridine.
Oxidation: Formation of 2-chloro-4-(difluoromethyl)-3-pyridinecarboxaldehyde.
Reduction: Formation of 2-chloro-4-(methyl)-3-methylpyridine
Scientific Research Applications
2-Chloro-4-(difluoromethyl)-3-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-Chloro-4-(difluoromethyl)-3-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(difluoromethyl)-3-fluoropyridine
- 2-Chloro-5-fluoropyridine
- 2-Fluoro-4-(difluoromethyl)pyridine
Uniqueness
2-Chloro-4-(difluoromethyl)-3-methylpyridine is unique due to the presence of both chlorine and difluoromethyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H6ClF2N |
---|---|
Molecular Weight |
177.58 g/mol |
IUPAC Name |
2-chloro-4-(difluoromethyl)-3-methylpyridine |
InChI |
InChI=1S/C7H6ClF2N/c1-4-5(7(9)10)2-3-11-6(4)8/h2-3,7H,1H3 |
InChI Key |
VIFCKSUZKNMSRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1Cl)C(F)F |
Origin of Product |
United States |
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